molecular formula C14H9ClF3NO2 B1671122 Efavirenz, (R)- CAS No. 154801-74-8

Efavirenz, (R)-

Cat. No.: B1671122
CAS No.: 154801-74-8
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-CYBMUJFWSA-N
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Description

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection. It is a key component of highly active antiretroviral therapy (HAART) and is known for its efficacy in preventing the replication of HIV. Efavirenz is marketed under various brand names, including Sustiva and Stocrin .

Mechanism of Action

Target of Action

Efavirenz, ®-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat or prevent the spread of HIV . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, a critical step in viral replication .

Mode of Action

Efavirenz, ®-, exerts its antiviral effects by binding to the reverse transcriptase enzyme . This binding inhibits the activity of the enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the HIV virus .

Biochemical Pathways

The action of Efavirenz, ®-, primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, Efavirenz, ®-, disrupts the normal replication cycle of the HIV virus . This disruption prevents the virus from producing new copies of itself, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

Efavirenz, ®-, exhibits favorable pharmacokinetics, making it a valuable component of antiretroviral therapy regimens . It has a bioavailability of 40-45% under fasting conditions . It is primarily metabolized in the liver by the CYP2A6 and CYP2B6 enzymes . The onset of action is typically within 3-5 hours, and it has an elimination half-life of 40-55 hours . Efavirenz is excreted through the kidneys (14-34%) and feces (16-61%) .

Result of Action

The molecular and cellular effects of Efavirenz, ®-, are primarily related to its inhibition of the reverse transcriptase enzyme . This inhibition results in a decrease in viral replication, leading to a reduction in viral load . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .

Action Environment

The action, efficacy, and stability of Efavirenz, ®-, can be influenced by various environmental factors . For instance, population variations and environmental factors can significantly impact Efavirenz pharmacokinetics and dosage optimization strategy . Additionally, the preparation process can influence the final dissolution result of Efavirenz, where agglomeration, usually seen in non-lipophilic micronized material, can be avoided through the use of an appropriate wet granulation method .

Biochemical Analysis

Biochemical Properties

Efavirenz, ®- interacts with the enzyme reverse transcriptase, which is crucial for the replication of HIV . It binds non-competitively to the hydrophobic region of the HIV-1 reverse transcriptase through an allosteric mechanism that alters the enzyme conformation and prevents access to the substrates .

Cellular Effects

Efavirenz, ®- has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of cell types . Neurological and neuropsychiatric reactions are the manifestations most frequently experienced by efavirenz-treated patients and range from transitory effects, such as nightmares, dizziness, insomnia, nervousness and lack of concentration, to more severe symptoms including depression, suicidal ideation or even psychosis .

Molecular Mechanism

Efavirenz, ®- works by blocking the function of reverse transcriptase, an enzyme that HIV uses to make copies of itself . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and works by blocking the RNA-dependent and DNA-dependent DNA polymerase activities including HIV-1 replication .

Temporal Effects in Laboratory Settings

The neuropsychiatric adverse effects of Efavirenz, ®- are dose-dependent and can range from transitory effects to more severe symptoms . In addition, Efavirenz, ®- has recently been associated with mild/moderate neurocognitive impairment .

Dosage Effects in Animal Models

Perinatal exposure to Efavirenz, ®- in rodent models resulted in reduced body weight and delayed reflex and motor development . In adulthood, there was a decrease in the total number of cells and mature neurons in the motor cortex, as well as an increase in the number of Caspase-3-positive cells and serotonergic fibers .

Metabolic Pathways

Efavirenz, ®- is primarily metabolized by CYP2B6 into 8-hydroxyefavirenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5 and UGT2B7 .

Transport and Distribution

Efavirenz, ®- is transported and distributed within cells and tissues. The site of action of Efavirenz, ®- is inside HIV-infected cells . Measurement of intracellular concentrations of Efavirenz, ®- may therefore provide further understanding of therapeutic failure .

Subcellular Localization

The site of action of Efavirenz, ®- is inside HIV-infected cells Therefore, Efavirenz, ®- is localized within the cells where it exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and is followed by trifluoroacetylation to yield a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .

Industrial Production Methods

Industrial production of Efavirenz typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Efavirenz undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated and halogenated derivatives of Efavirenz, which can have different pharmacological properties .

Scientific Research Applications

Efavirenz has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Efavirenz is unique due to its high efficacy, favorable pharmacokinetics, and ability to be used in once-daily dosing regimens. It has a well-established safety profile and is a preferred choice in many antiretroviral therapy guidelines .

Properties

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-74-8
Record name Efavirenz, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFAVIRENZ, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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